2-Benzyl-2,8-diaza-spiro[5.5]undecane
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Overview
Description
2-Benzyl-2,8-diaza-spiro[5.5]undecane is a spiro compound characterized by a unique bicyclic structure containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,8-diaza-spiro[5.5]undecane typically involves the reaction of benzylamine with a suitable cyclic ketone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for 2-Benzyl-2,8-diaza-spiro[5 large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,8-diaza-spiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
2-Benzyl-2,8-diaza-spiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with unique structural properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-2,8-diaza-spiro[5.5]undecane involves its interaction with specific molecular targets. The nitrogen atoms in the spirocyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity or receptor binding, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-8-Boc-2,8-diaza-spiro[5.5]undecan-1-one
- 2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride
Uniqueness
2-Benzyl-2,8-diaza-spiro[5.5]undecane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-benzyl-2,8-diazaspiro[5.5]undecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-6-15(7-3-1)12-18-11-5-9-16(14-18)8-4-10-17-13-16/h1-3,6-7,17H,4-5,8-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWXMZNSTISHLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C2)CC3=CC=CC=C3)CNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405776 |
Source
|
Record name | 2-Benzyl-2,8-diaza-spiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401648-35-9 |
Source
|
Record name | 2-Benzyl-2,8-diaza-spiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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